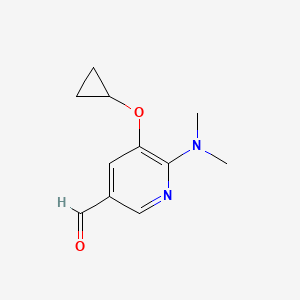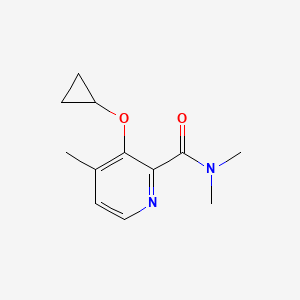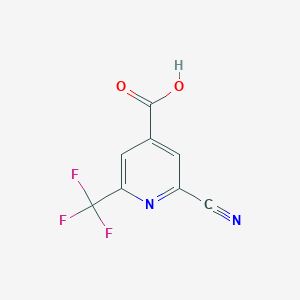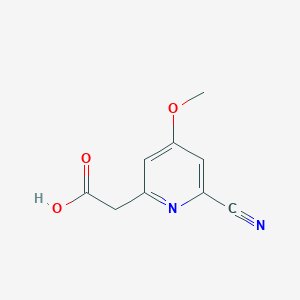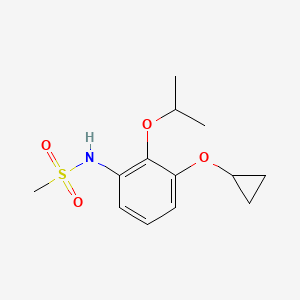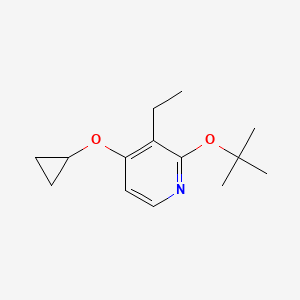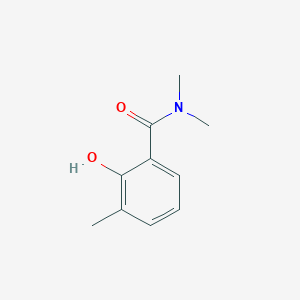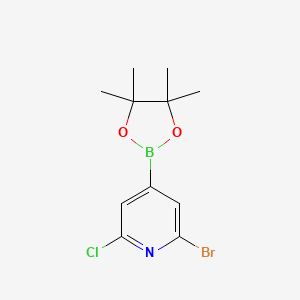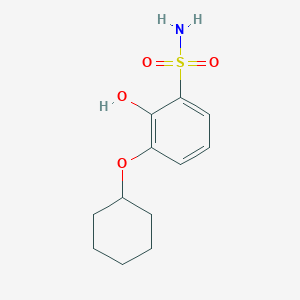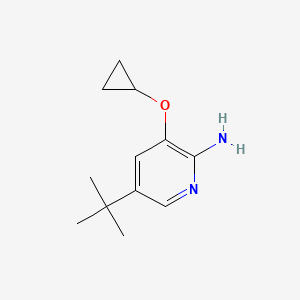
1-Cyclopropoxy-3-isopropyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and an isopropyl group. This compound belongs to the class of aromatic hydrocarbons and exhibits unique chemical properties due to its specific substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropyl methyl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring to a cyclohexane derivative.
Substitution: Halogenation reactions with chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or light (hv).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE vs1-CYCLOPROPOXY-2-METHYL-3-(BUTAN-2-YL)BENZENE : The length of the alkyl chain influences the compound’s solubility and hydrophobicity .
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE: vs. : The position of the isopropyl group affects the compound’s reactivity and interaction with other molecules.
Uniqueness: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group introduces ring strain, affecting the compound’s reactivity and stability .
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)12-5-4-6-13(10(12)3)14-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI-Schlüssel |
VGFHTBDVGVWNTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC2CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


